molecular formula C15H26N2O3 B11845066 tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate CAS No. 937724-78-2

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B11845066
CAS No.: 937724-78-2
M. Wt: 282.38 g/mol
InChI Key: NKNUDZYHFDIMMH-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The tert-butyl group serves as a protecting group for the amine functionality, allowing for selective reactions at other sites on the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of tert-butyl chloroformate and pyrrolidine in the presence of a base such as triethylamine is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as Dess-Martin periodinane.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology and Medicine: The compound is used in medicinal chemistry for the design and synthesis of potential therapeutic agents. Its piperidine and pyrrolidine moieties are common in many bioactive molecules, including drugs that target the central nervous system.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness: tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate is unique due to its combination of piperidine and pyrrolidine rings, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

tert-butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-7-12(11-17)13(18)16-8-4-5-9-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNUDZYHFDIMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640713
Record name tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937724-78-2
Record name tert-Butyl 3-(pyrrolidine-1-carbonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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